molecular formula C10H6ClNO2 B1433744 3-Chloroisoquinoline-5-carboxylic acid CAS No. 1337880-37-1

3-Chloroisoquinoline-5-carboxylic acid

Cat. No.: B1433744
CAS No.: 1337880-37-1
M. Wt: 207.61 g/mol
InChI Key: UCZRSODBXBGUAQ-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. This compound has garnered significant attention due to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroisoquinoline-5-carboxylic acid typically involves the chlorination of isoquinoline followed by carboxylation at the 5-position. One common method includes the reaction of isoquinoline with a chlorinating agent to produce 3-chloroisoquinoline, which is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation reactions under controlled conditions to ensure high yield and purity. These processes may utilize catalysts and specific reaction conditions to optimize the efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce reduced isoquinoline compounds .

Scientific Research Applications

3-Chloroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-chloroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Quinoline: A structurally related compound with a benzene ring fused to a pyridine nucleus.

    Isoquinoline: The parent compound of 3-chloroisoquinoline-5-carboxylic acid, differing by the absence of the chlorine and carboxylic acid groups.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-chloroisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-8-6(5-12-9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZRSODBXBGUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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